6alpha-Senecioyloxychaparrin
Description
No data exists in the provided evidence to describe this compound. The name suggests it may be a sesquiterpene lactone derivative (common in plants like Astereceae), but this cannot be confirmed without additional sources.
Properties
CAS No. |
82151-95-9 |
|---|---|
Molecular Formula |
C25H34O9 |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
[(1S,4R,5R,6R,7S,11S,12R,13S,16S,17S,18S,19R)-4,5,16,17-tetrahydroxy-6,14,18-trimethyl-9-oxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-12-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C25H34O9/c1-10(2)6-15(27)33-18-17-11(3)7-14(26)20(30)23(17,5)22-24-9-32-25(22,31)19(29)12(4)13(24)8-16(28)34-21(18)24/h6-7,12-14,17-22,26,29-31H,8-9H2,1-5H3/t12-,13+,14+,17-,18-,19-,20-,21-,22-,23-,24-,25+/m1/s1 |
InChI Key |
GHYBVLUUZDLXRW-ASJGUVDWSA-N |
SMILES |
CC1C2CC(=O)OC3C24COC(C1O)(C4C5(C(C3OC(=O)C=C(C)C)C(=CC(C5O)O)C)C)O |
Isomeric SMILES |
C[C@@H]1[C@@H]2CC(=O)O[C@H]3[C@@]24CO[C@@]([C@@H]1O)([C@@H]4[C@@]5([C@@H]([C@H]3OC(=O)C=C(C)C)C(=C[C@@H]([C@H]5O)O)C)C)O |
Canonical SMILES |
CC1C2CC(=O)OC3C24COC(C1O)(C4C5(C(C3OC(=O)C=C(C)C)C(=CC(C5O)O)C)C)O |
Synonyms |
6 alpha-senecioyloxychaparrin chaparrin, 6 alpha-senecioyloxy- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence lists several chlorinated hydrocarbons and antibiotics but none analogous to 6alpha-Senecioyloxychaparrin. Key compounds in the evidence include:
Table 1: Compounds from Evidence
Key Differences
- Structural dissimilarity: 6alpha-Senecioyloxychaparrin (if a sesquiterpene lactone) would feature a terpenoid backbone with esterified senecioyl groups, unlike the chlorinated hydrocarbons or beta-lactam antibiotics in the evidence.
- Functional contrast: Chlorinated hydrocarbons (e.g., hexachlorocyclohexane) act as neurotoxic insecticides, while beta-lactams (e.g., cefoxitin) target bacterial cell walls. No overlap with putative biological roles of 6alpha-Senecioyloxychaparrin (e.g., anti-inflammatory or cytotoxic properties).
Critical Limitations of the Evidence
Temporal gap : The evidence is from 2006, and research on specialized natural products has advanced significantly since then.
Scope restriction : The provided tables focus on EPA-regulated pollutants and pharmaceuticals, excluding phytochemicals or rare natural products.
Recommendations for Further Research
To address the query, consult:
- Natural product databases (e.g., NuBBE, NPASS) for sesquiterpene lactones.
- Recent literature (post-2006) on Chaparrin derivatives or Senecio species.
- Spectroscopic data (NMR, MS) to confirm the structure and bioactivity of 6alpha-Senecioyloxychaparrin.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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